REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[C:5](N)=[C:4]([CH2:11][CH3:12])[CH:3]=1.[I:13]I.C(ON=O)(C)(C)C.[O-]S([O-])=O.[Na+].[Na+]>C(#N)C>[Br:1][C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[C:5]([I:13])=[C:4]([CH2:11][CH3:12])[CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)CC)CC
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 4 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exceed 30° C
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexanes (3×200 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography (100% hexanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)CC)I)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |